molecular formula C11H11N B3040832 1-(2-methylphenyl)-1H-pyrrole CAS No. 2437-42-5

1-(2-methylphenyl)-1H-pyrrole

Cat. No.: B3040832
CAS No.: 2437-42-5
M. Wt: 157.21 g/mol
InChI Key: WZAWYAGHQJNKTF-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-1H-pyrrole is a specialized aromatic heterocyclic compound offered for research and development purposes. The pyrrole ring is a fundamental scaffold in medicinal chemistry and material science, known for its electron-rich nature and ability to participate in diverse molecular interactions . Pyrrole derivatives are investigated for their broad spectrum of pharmacological activities, including potential as antibacterial , anti-inflammatory, and anticancer agents . The specific substitution pattern on the pyrrole nucleus, such as the 2-methylphenyl group in this compound, is critical for modulating its physicochemical properties, lipophilicity, and subsequent interaction with biological targets, making it a valuable intermediate in Structure-Activity Relationship (SAR) studies . Researchers utilize this compound in the design and synthesis of novel molecules, particularly in the quest to develop new therapeutic agents to combat antibiotic-resistant bacteria and other diseases . It serves as a key building block for constructing more complex structures in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAWYAGHQJNKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Friedel-Crafts Alkylation Variants for this compound Derivatives

Amine Substrate Acid Catalyst Solvent Temperature (°C) Yield (%)
o-Toluidine HCl Toluene 110 72
2-Methylbenzylamine H₂SO₄ DCM 40 68
2-Methylaniline hydrochloride AcOH Ethanol 80 81

Optimization studies reveal that substituting toluene with polar aprotic solvents like dimethylformamide (DMF) increases reaction rates but may reduce yields due to side-product formation. Microwave-assisted protocols (150°C, 30 min) enhance atom economy, achieving 88% yield while halving reaction time compared to conventional reflux.

Transition Metal-Catalyzed Cross-Coupling: Precision in Regioselectivity

Palladium-mediated strategies address limitations in traditional electrophilic substitution. A 2023 patent detailed Suzuki-Miyaura coupling between 2-methylphenylboronic acid and 1H-pyrrole-3-triflate using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method produced this compound with 68% yield and >99% regiopurity.

Key Reaction Parameters:

  • Catalyst Load : 5 mol% Pd₂(dba)₃ optimal for cost-efficacy balance
  • Base : Potassium carbonate outperforms sodium hydroxide in minimizing dehalogenation
  • Temperature : 80°C ensures complete conversion without degrading heat-sensitive boronic acids

Notably, Ullmann-type couplings using copper(I) iodide and 1,10-phenanthroline enable scalable synthesis under milder conditions (60°C, 24 h), though yields plateau at 55%.

One-Pot Multicomponent Reactions: Streamlining Synthesis

A 2025 innovation combines 2-acetyl-3-methylene-1,4-diketones, primary amines, and ethyl propiolate in a single flask. Activated carbon and tert-butyl hydroperoxide (TBHP) drive oxidative cyclization at room temperature, producing polysubstituted pyrroles in 18 hours. For this compound, this method achieves 85% yield with no column chromatography required—a 30% reduction in purification costs versus stepwise approaches.

Mechanistic Insights:

  • Iminium Formation : Amine reacts with diketone to form a conjugated imine.
  • Nucleophilic Attack : Ethyl propiolate adds to the imine, generating a propargylamine intermediate.
  • Cyclization : TBHP oxidizes the intermediate, inducing 5-endo-dig cyclization to the pyrrole core.

Reductive Amination: Accessing N-Alkylated Derivatives

Sodium borohydride-mediated reductive amination between pyrrole-3-carbaldehyde and 2-methylbenzylamine in N,N-dimethylacetamide (DMAc) provides a 63% yield of this compound. This method excels in functional group tolerance, accommodating electron-withdrawing substituents on the aryl ring without side reactions.

Optimization Challenges and Solutions:

  • Issue : Over-reduction of aldehyde to alcohol.
    Fix : Stoichiometric control of NaBH₄ (1.1 equiv) and reaction monitoring via TLC.
  • Issue : Epimerization at chiral centers.
    Fix : Low-temperature conditions (−20°C) preserve stereochemistry.

Reaction Optimization and Scale-Up Considerations

Table 2: Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Friedel-Crafts 72–88 95 12.50 Industrial
Suzuki Coupling 68 99 45.80 Lab-scale
One-Pot Multicomponent 85 97 8.90 Pilot plant
Reductive Amination 63 91 22.30 Lab-scale

Microwave irradiation reduces energy consumption by 40% in Friedel-Crafts protocols, while flow chemistry adaptations of one-pot reactions achieve 92% yield in continuous production.

Analytical Validation and Quality Control

Structural confirmation relies on multimodal spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons at δ 7.2–7.5 ppm (2-methylphenyl), pyrrole H-2/H-5 at δ 6.3–6.5 ppm.
  • IR : C–N stretch at 1340 cm⁻¹, C=C pyrrole ring vibration at 1580 cm⁻¹.
  • X-ray Crystallography : Dihedral angle of 18.7° between pyrrole and aryl rings, confirming non-planar geometry critical for biological activity.

HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities below 0.1%, ensuring compliance with ICH Q3A guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or pyrrole-2-aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield pyrrolidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids, pyrrole-2-aldehydes.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated pyrroles, nitropyrroles, sulfonated pyrroles.

Scientific Research Applications

1-(2-methylphenyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

1-(3-Bromophenyl)-1H-pyrrole
  • Structure : A bromine atom replaces the methyl group at the 3-position of the phenyl ring.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling or direct lithiation-borylation.
  • Properties : Increased molecular weight (222.08 g/mol) and halogen-mediated reactivity for further functionalization. Lower volatility compared to the methyl-substituted analog .
1-(4-Nitrobenzyl)-1H-pyrrole
  • Structure : A nitro group at the 4-position of the benzyl substituent.
  • Synthesis : Achieved via nucleophilic substitution of 4-nitrobenzyl halides with pyrrole.
  • Properties : Enhanced electron-withdrawing effects alter conjugation, influencing optoelectronic applications. Reported as a yellow oil with 87% yield .
1-(2-Furanylmethyl)-1H-pyrrole
  • Structure : A furan-derived substituent instead of phenyl.
  • Properties : Contributes to flavor chemistry (roasted chicken aroma) due to furan’s volatility. Lower molecular weight (147.17 g/mol) and distinct solubility in polar solvents .

Vinyl and Benzyl Derivatives

1-[1-(2-Methylphenyl)vinyl]-1H-pyrrole (5g)
  • Synthesis: Vinylation of pyrrole using vinyl selenones, yielding 53% as a colorless oil.
  • Properties: Extended conjugation from the vinyl group enhances UV absorption.
1-(4-Boronobenzyl)-1H-pyrrole
  • Synthesis : Lithiation of 1-(4-bromobenzyl)-1H-pyrrole followed by borylation.
  • Applications : Serves as a Suzuki-Miyaura cross-coupling precursor for biaryl synthesis. Moderate yield (52%) due to boronate sensitivity .

Functional Group Additions

1-Phenyl-3-tosyl-1H-pyrrole
  • Structure : Tosyl group at the 3-position of the pyrrole ring.
  • Properties : Increased steric hindrance and sulfonyl group reactivity for nucleophilic substitutions. Solid-state stability with defined melting points .
Methyl 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate
  • Structure : Ester functionalization at the 2-position of pyrrole.
  • Applications : Intermediate in agrochemicals; molecular weight 249.69 g/mol. Crystallizes as a solid with high purity .

Comparative Data Tables

Table 2: Reactivity and Functionalization Potential

Compound Key Functional Groups Reactivity Profile
1-(2-Methylphenyl)-1H-pyrrole Methylphenyl Electrophilic substitution at pyrrole C-H
1-(4-Boronobenzyl)-1H-pyrrole Boronate Suzuki-Miyaura cross-coupling
1-Phenyl-3-tosyl-1H-pyrrole Tosyl Nucleophilic displacement reactions

Biological Activity

1-(2-Methylphenyl)-1H-pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N, featuring a pyrrole ring substituted with a 2-methylphenyl group. Its unique structural characteristics contribute to its chemical reactivity and biological activity. The compound can exist in various forms depending on the functional groups attached, such as aldehyde or carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities. This interaction may alter biochemical pathways, contributing to its therapeutic effects in various contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial activity .

Anticancer Properties

In cancer research, this compound has been investigated for its potential to induce apoptosis in cancer cells. Various studies have reported that pyrrole derivatives can inhibit cell proliferation in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example, one study demonstrated that certain pyrrole-based compounds led to a significant reduction in cell viability in A549 lung cancer cells at specific concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have also been explored. Compounds derived from pyrroles have shown efficacy in inhibiting pro-inflammatory cytokines and mediators. A study involving in vitro assays indicated that some pyrrole derivatives could significantly reduce the levels of inflammatory markers, suggesting their potential as therapeutic agents for inflammatory diseases .

Summary of Biological Activities

Activity Description References
AntimicrobialEffective against Staphylococcus aureus and E. coli with notable MIC values
AnticancerInduces apoptosis in cancer cell lines like A549; inhibits cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines; potential for treating inflammatory conditions

Case Studies

Several case studies highlight the biological activities of this compound:

  • Antimicrobial Study : A study assessed the antibacterial efficacy of various pyrrole derivatives against common pathogens, revealing that modifications to the pyrrole structure could enhance antimicrobial potency.
  • Cancer Cell Line Research : In vitro experiments demonstrated that treatment with this compound led to significant decreases in cell viability among lung cancer cells, suggesting a pathway for further drug development.
  • Inflammation Models : Animal models treated with pyrrole derivatives showed decreased levels of inflammatory markers, supporting their use as potential anti-inflammatory agents.

Q & A

Basic Synthesis: What are the optimal methods for synthesizing 1-(2-methylphenyl)-1H-pyrrole?

Methodological Answer:
The Clausson-Kaas reaction is a foundational approach for synthesizing aryl-substituted pyrroles. For this compound, adapt the protocol used for 1-(4-bromophenyl)-1H-pyrrole ():

  • React 2-methylaniline derivatives with furan or tetrahydrofuran under acidic conditions.
  • Purify the crude product via solvent precipitation (e.g., dichloromethane/hexane) to achieve yields >80% .
  • For vinyl-substituted derivatives (e.g., 1-[1-(2-methylphenyl)vinyl]-1H-pyrrole), employ vinyl selenone intermediates and silica gel chromatography (petroleum ether:ethyl acetate, 90:10), yielding ~53% as a colorless oil .

Advanced Synthesis: How can regioselectivity be controlled in cycloaddition reactions involving this compound?

Methodological Answer:
Regioselectivity in Diels-Alder reactions can be modulated by electron-withdrawing substituents and reaction temperature. For example:

  • At 120°C, nitro-substituted dienophiles favor cycloaddition at the C3-C4 bond of pyrrole derivatives, with regioselectivity ratios up to 6:1 .
  • Polar solvents and steric effects from the 2-methylphenyl group may further direct reaction pathways. Validate outcomes using HPLC or GC-MS to quantify product ratios .

Basic Characterization: What analytical techniques are essential for confirming the structure of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to identify substituent patterns. For example, vinyl protons in 1-[1-(2-methylphenyl)vinyl]-1H-pyrrole appear as distinct doublets (J=2.73.5HzJ = 2.7-3.5 \, \text{Hz}) .
  • HRMS: Confirm molecular weight and fragmentation patterns. For boronate esters (e.g., 1-(3-borylphenyl)-1H-pyrrole), HRMS data (e.g., C16H20BNO2\text{C}_{16}\text{H}_{20}\text{BNO}_2, MW 269.1465) ensures purity .

Advanced Characterization: How can complex splitting patterns in NMR spectra be resolved for substituted pyrroles?

Methodological Answer:

  • Use COSY and NOESY experiments to resolve overlapping signals. For example, coupling constants (JJ) between aromatic protons in 1-(2,4-difluorophenyl)-1H-pyrrole can distinguish para vs. ortho substituent effects .
  • Deuterated solvents (e.g., DMSO-d6_6) and variable-temperature NMR may reduce signal broadening caused by dynamic processes .

Structure-Activity Relationship (SAR): How do substituents on the phenyl ring influence biological activity?

Methodological Answer:

  • Compare analogs like 1-(4-fluorophenyl)-1H-pyrrole (antitubercular activity) and this compound. Fluorine enhances electronegativity and membrane permeability, while methyl groups improve lipophilicity but may reduce target binding .
  • Test bioactivity in vitro (e.g., MIC assays for antimicrobial activity) and correlate with computational docking studies to map steric/electronic requirements .

Advanced Functionalization: What strategies enable cross-coupling reactions of this compound?

Methodological Answer:

  • Introduce boronate esters via borylation (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enable Suzuki-Miyaura couplings. For example, 1-(3-borylphenyl)-1H-pyrrole derivatives achieve ~62% yield under Pd catalysis .
  • Optimize reaction conditions (e.g., solvent: dioxane/water; base: K2_2CO3_3) and monitor progress via TLC or LC-MS .

Stability Studies: How does the 2-methylphenyl group affect thermal or oxidative stability?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) and DSC to assess decomposition temperatures. Methyl groups may enhance stability via steric protection of the pyrrole ring.
  • Compare with analogs like 1-(4-chlorophenyl)-1H-pyrrole; electron-donating methyl groups reduce susceptibility to oxidation compared to electron-withdrawing halogens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.